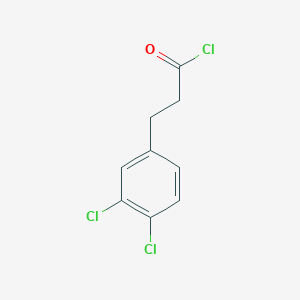![molecular formula C14H12ClNO4S2 B2799673 methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate CAS No. 1014849-20-7](/img/structure/B2799673.png)
methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a sulfonylamino group and a carboxylate ester
科学的研究の応用
Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or nucleic acids.
将来の方向性
The future directions for research on thiophene derivatives could include exploring their potential biological activities further and developing new synthesis methods to create novel thiophene derivatives with enhanced properties . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity , suggesting that modifying the structure of thiophene derivatives could be a promising direction for future research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate typically involves multiple steps. One common route starts with the thiophene ring, which is functionalized through a series of reactions to introduce the sulfonylamino and carboxylate groups. The key steps include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the sulfonylamino group: This step often involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be achieved using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives.
作用機序
The mechanism of action of methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonylamino group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions.
類似化合物との比較
Similar Compounds
- Methyl 3-[[(E)-2-(4-bromophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate
- Methyl 3-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate
- Methyl 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate
Uniqueness
Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins.
特性
IUPAC Name |
methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S2/c1-20-14(17)13-12(6-8-21-13)16-22(18,19)9-7-10-2-4-11(15)5-3-10/h2-9,16H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZZVYLEYCUSI-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
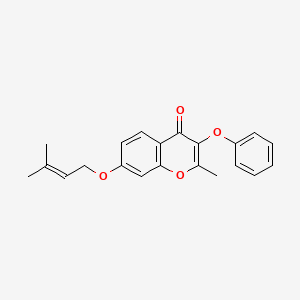
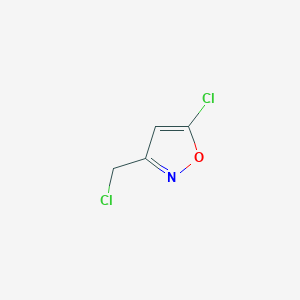
![N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine](/img/structure/B2799592.png)
![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/new.no-structure.jpg)
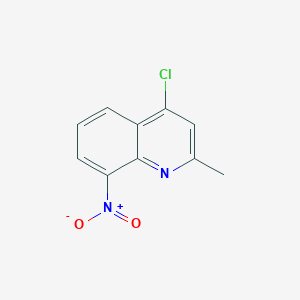
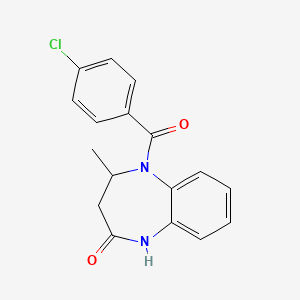
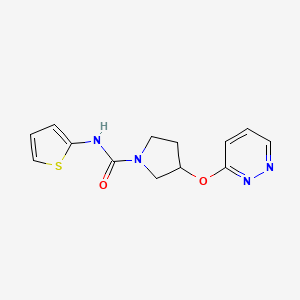
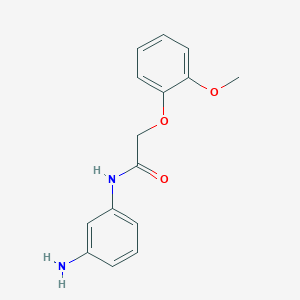
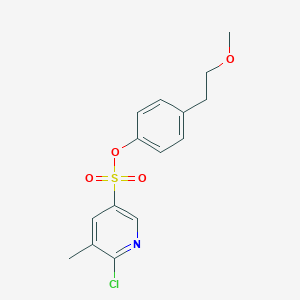
![tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2799605.png)
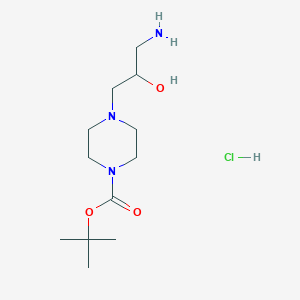
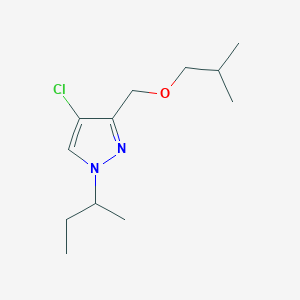
![ethyl 7-butyl-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2799608.png)
